(3S,8S,9S,10R,13R,14S,17R)-3-methoxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene
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Overview
Description
(3S,8S,9S,10R,13R,14S,17R)-3-methoxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene: is a chemical compound with the molecular formula C28H48O . It is a derivative of cholesterol, specifically a methyl ether of cholesterol. This compound is known for its unique structure, which includes a methoxy group attached to the third carbon of the cholestene skeleton. The compound is also referred to as Cholest-4-ene, 3-methoxy-, (3β)- .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S,8S,9S,10R,13R,14S,17R)-3-methoxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene typically involves the methylation of cholesterol. This can be achieved through the reaction of cholesterol with a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent such as acetone or methanol under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The methylation reaction is carefully controlled to prevent over-methylation and to ensure the selective formation of the desired product .
Chemical Reactions Analysis
Types of Reactions: (3S,8S,9S,10R,13R,14S,17R)-3-methoxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or aldehydes.
Reduction: It can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like hydrobromic acid (HBr) or hydrochloric acid (HCl) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of cholest-4-en-3-one.
Reduction: Formation of 3beta-methoxycholestan-4-ol.
Substitution: Formation of 3beta-bromocholest-4-ene.
Scientific Research Applications
Chemistry: (3S,8S,9S,10R,13R,14S,17R)-3-methoxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene is used as a precursor in the synthesis of various steroids and sterols. It serves as an intermediate in the production of more complex molecules used in pharmaceuticals and research .
Biology: In biological research, this compound is used to study the metabolism and function of sterols in cells. It helps in understanding the role of cholesterol derivatives in cellular processes .
Medicine: The compound is investigated for its potential therapeutic applications, including its role in modulating cholesterol levels and its effects on cardiovascular health .
Industry: In the industrial sector, this compound is used in the production of cosmetics and personal care products due to its emollient properties .
Mechanism of Action
The mechanism of action of (3S,8S,9S,10R,13R,14S,17R)-3-methoxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene involves its interaction with cellular membranes and enzymes. The methoxy group enhances its lipophilicity, allowing it to integrate into lipid bilayers more effectively. This integration can influence membrane fluidity and the activity of membrane-bound enzymes. Additionally, the compound can act as a substrate for enzymes involved in sterol metabolism, leading to the formation of bioactive metabolites .
Comparison with Similar Compounds
Cholesterol: The parent compound from which (3S,8S,9S,10R,13R,14S,17R)-3-methoxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene is derived.
Cholesteryl methyl ether: Another methyl ether derivative of cholesterol.
Cholest-5-ene, 3-methoxy-, (3β)-: A similar compound with a different position of the double bond.
Uniqueness: this compound is unique due to its specific structure, which includes a methoxy group at the third carbon and a double bond at the fourth position. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
1981-91-5 |
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Molecular Formula |
C28H48O |
Molecular Weight |
400.7 g/mol |
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-3-methoxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/C28H48O/c1-19(2)8-7-9-20(3)24-12-13-25-23-11-10-21-18-22(29-6)14-16-27(21,4)26(23)15-17-28(24,25)5/h18-20,22-26H,7-17H2,1-6H3/t20-,22+,23+,24-,25+,26+,27+,28-/m1/s1 |
InChI Key |
CJXJVCVUDGMZNR-PXBBAZSNSA-N |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4=CC(CCC34C)OC)C |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C[C@H](CC[C@]34C)OC)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4=CC(CCC34C)OC)C |
Synonyms |
3β-Methoxycholest-4-ene |
Origin of Product |
United States |
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